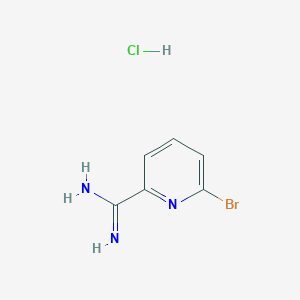

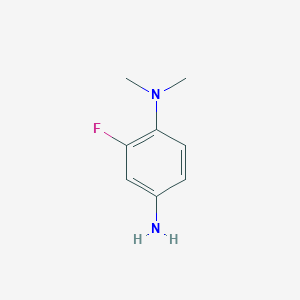

![molecular formula C21H24N2O B1290449 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 852339-03-8](/img/structure/B1290449.png)

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones were synthesized from 2,7-diphenyl-1,4-diazepan-5-ones and N-benzyl-2,6-diphenylpiperidin-4-ones through two different routes . Another study reported the synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using a green chemical approach with p-toluenesulfonic acid under microwave irradiation . These methods highlight the versatility and adaptability of synthetic routes for diazaspirodecanone derivatives.

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized diazaspirodecanone derivatives have been extensively characterized using various spectroscopic techniques, including IR, mass, and NMR spectral techniques . The conformational preferences of these compounds have been elucidated, with some preferring a chair conformation and others adopting a twist-boat conformation . Additionally, X-ray crystallography has been employed to determine the crystal structure of these compounds, further confirming their conformational analysis .

Chemical Reactions Analysis

The reactivity of diazaspirodecanone derivatives has been explored in various chemical reactions. For example, 4-benzoyl-5-phenylfuran-2,3-dione was shown to react with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of new cyclopent-3-ene-1,2-dione derivatives . Another study described the synthesis of 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols through a Claisen–Schmidt condensation followed by subsequent reactions to form oxiranes and their ring opening with azoles . These reactions demonstrate the chemical versatility and potential for further functionalization of the diazaspirodecanone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspirodecanone derivatives have been characterized, including their melting points and elemental composition . Spectroscopic data such as MS, FT-IR, and NMR have been used to confirm the identity and purity of the synthesized compounds . The compounds' potential biological activities have also been investigated, with some showing inhibitory activity against HIV-1 protease and moderate antibacterial activity against various bacterial strains . Additionally, some derivatives have exhibited fungicidal activity against phytopathogenic fungi, suggesting their potential as agrochemical agents .

Safety And Hazards

特性

IUPAC Name |

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNIVFPKFYATOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630911 |

Source

|

| Record name | 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |

CAS RN |

852339-03-8 |

Source

|

| Record name | 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

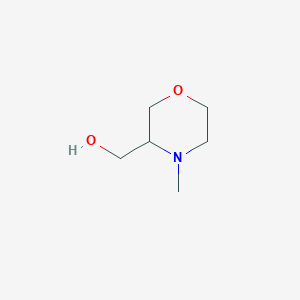

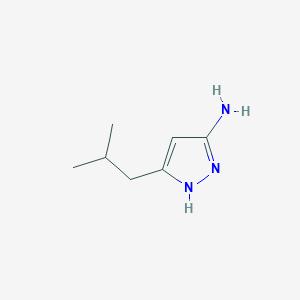

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

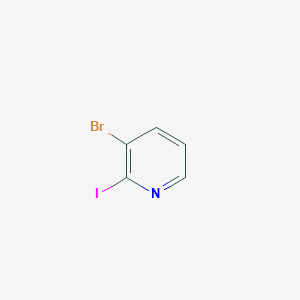

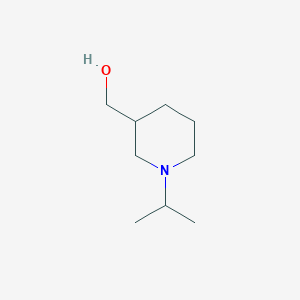

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

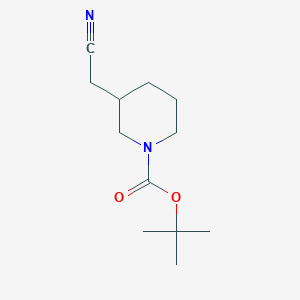

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

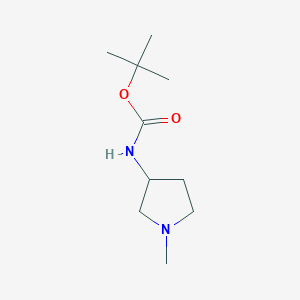

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)